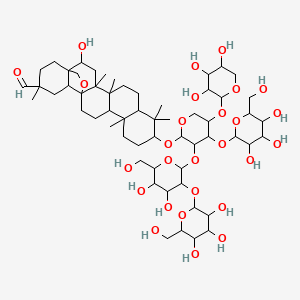

Sasanquasaponin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

サポニンは、さまざまな植物種に見られる天然に存在する化合物のクラスです。それらは配糖体であり、トリテルペンまたはステロイドアグリコンに結合した糖部分からなります。サポニンは、水と振ると安定な泡を形成できる界面活性剤として知られています。これらの化合物は苦味があり、魚にとって毒性があります。 サポニンは自然界に広く分布しており、サボンソウ、ソープバークツリー、大豆などの植物に見られます .

準備方法

合成経路と反応条件: 天然源からサポニンを抽出および単離するには、いくつかの方法があります。従来の方法には、浸漬、浸透、ソックスレー抽出があります。 マイクロ波支援抽出、超音波支援抽出、高速逆流クロマトグラフィーなどの最新の技術も採用されています . これらの方法は、サポニンを植物材料から効率的に分離しながら、その生物活性を維持することを目的としています。

工業生産方法: サポニンの工業生産は通常、キレヤサポナリアやカンゾウなどの植物からこれらの化合物を抽出することを含みます。このプロセスには、植物材料を粉砕し、エタノールまたは水などの溶媒を使用して抽出することが含まれます。 次に、抽出物を濃縮し、液液抽出やクロマトグラフィーなどの技術を使用して精製します .

化学反応の分析

反応の種類: サポニンは、加水分解、酸化、還元など、さまざまな化学反応を起こします。 サポニンの加水分解は、酸性または塩基性条件下で起こり、サポゲニンと糖残基を生成する可能性があります . 酸化反応はサポニンのアグリコン部分を修飾することができ、還元反応は糖部分を変化させることができます。

一般的な試薬と条件: サポニンの反応で使用される一般的な試薬には、酸(例:塩酸)、塩基(例:水酸化ナトリウム)、酸化剤(例:過マンガン酸カリウム)があります。 温度、pH、溶媒の選択などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします .

形成される主要な生成物: サポニンの加水分解から形成される主要な生成物は、サポゲニンと糖残基です。 酸化反応は、酸化されたサポゲニンの形成につながる可能性があり、還元反応は、還元された糖部分を生成することができます .

科学的研究の応用

サポニンは、その多様な生物活性により、科学研究において幅広い用途を持っています。化学では、天然の乳化剤や起泡剤として使用されます。生物学および医学では、サポニンは抗菌性、抗ウイルス性、抗がん性を示します。 それらはまた、免疫応答を強化するためのワクチン製剤におけるアジュバントとしても使用されます .

食品業界では、サポニンは泡や乳化液を安定させる能力のために使用されています。 それらはまた、コレステロール低下効果や抗炎症特性などの潜在的な健康上の利点について調査されています .

作用機序

サポニンは、さまざまなメカニズムを通じてその効果を発揮します。それらは、コレステロールやリン脂質などの細胞膜成分と相互作用し、膜透過性を高めます。 この相互作用は、赤血球の溶解(溶血)や微生物の細胞膜の破壊につながる可能性があります .

サポニンはまた、サイトカインの分泌を促進し、免疫細胞の活性を高めることによって、免疫応答を調節します。 それらは、PI3K / AKTやMAPK経路などの免疫調節に関与するシグナル伝達経路を活性化することができます .

類似の化合物との比較

サポニンは、フラボノイドやアルカロイドなどの他の配糖体と比較することができます。フラボノイドは抗酸化特性で知られていますが、サポニンは界面活性剤と溶血活性で知られています。 一方、アルカロイドは、主に神経系への薬理作用で知られています .

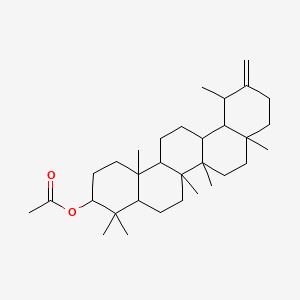

サポニンに似た化合物には、トリテルペノイドサポニンとステロイドサポニンがあります。トリテルペノイドサポニンはトリテルペンアグリコンを持ち、ステロイドサポニンはステロイドアグリコンを持ちます。 両方のタイプのサポニンは、類似の生物活性を共有していますが、化学構造が異なります .

結論

サポニンは、化学、生物学、医学、産業など、さまざまな分野で幅広い用途を持つ汎用性の高い化合物です。界面活性や生物活性などの独自の特性により、研究および産業目的で価値のあるものとなっています。サポニンの調製方法、化学反応、作用機序を理解することは、その利用と開発をさらに強化することができます。

類似化合物との比較

Saponins can be compared with other glycosides, such as flavonoids and alkaloids. While flavonoids are known for their antioxidant properties, saponins are recognized for their surfactant and hemolytic activities. Alkaloids, on the other hand, are primarily known for their pharmacological effects on the nervous system .

Similar compounds to saponins include triterpenoid saponins and steroid saponins. Triterpenoid saponins have a triterpene aglycone, while steroid saponins have a steroid aglycone. Both types of saponins share similar biological activities but differ in their chemical structures .

Conclusion

Saponins are versatile compounds with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. Their unique properties, such as surface activity and biological activity, make them valuable for research and industrial purposes. Understanding the preparation methods, chemical reactions, and mechanisms of action of saponins can further enhance their utilization and development.

特性

IUPAC Name |

10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEBCGDGGATMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O27 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1223.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Saponins | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8047-15-2 |

Source

|

| Record name | Saponins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide](/img/structure/B8180716.png)

![3-[4-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B8180770.png)

![(3,4,5-Trihydroxy-6-{[4-hydroxy-2,5-bis(hydroxymethyl)-3-{[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy}oxolan-2-yl]oxy}oxan-2-yl)methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B8180772.png)

![4-[(1-{[(3-carboxypropanoyl)oxy]methyl}-1,4a-dimethyl-6-methylidene-5-[(1E)-2-(2-oxo-5H-furan-3-yl)ethenyl]-hexahydro-2H-naphthalen-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B8180792.png)

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid](/img/structure/B8180796.png)